Clemastanin B

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Clemastanin B has a wide range of scientific research applications, including:

Chemistry: Used in compound screening libraries and metabolomics studies to identify new bioactive compounds.

Biology: Studied for its antiviral activities against different subtypes of human and avian influenza viruses.

Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

Clemastanin B, a lignin, primarily targets the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, particularly in allergic reactions .

Mode of Action

This compound acts as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . Additionally, this compound targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its antihistamine and antiviral activities. By antagonizing the histamine H1 receptor, this compound can inhibit various physiological effects of histamine, including increased capillary permeability and dilation, the formation of edema, and gastrointestinal and respiratory smooth muscle constriction . In terms of its antiviral activity, this compound inhibits virus multiplication, prophylaxis, and blocks virus attachment .

Pharmacokinetics

Clemastine is rapidly and nearly completely absorbed, with a distribution volume of around 800 L . It undergoes hepatic metabolism via unidentified enzymes and has a significant first-pass effect . About 42% of the drug is excreted in the urine as metabolites . The elimination half-life is approximately 21 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antihistamine and antiviral activities. As an antihistamine, this compound can provide temporary relief from symptoms associated with allergic reactions . As an antiviral agent, this compound has been shown to inhibit different subtypes of human and avian influenza viruses at different magnitudes of activity . It also results in nucleoprotein (NP) distribution in the nuclei in MDCK cells .

Biochemische Analyse

Biochemical Properties

Clemastanin B interacts with various biomolecules in biochemical reactions. It inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment . It targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting different subtypes of human and avian influenza viruses . It also has antioxidant and anti-inflammatory activities .

Molecular Mechanism

This compound exerts its effects at the molecular level by targeting viral endocytosis, uncoating, or RNP export from the nucleus . This mechanism of action inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. An apparent virus titer reduction was detected when MDCK cells were treated with this compound after viral infection, particularly at the early stage .

Metabolic Pathways

This compound is involved in the metabolic pathways of lignan biosynthesis . UDP-glucose-dependent glycosyltransferases are the key enzymes involved in the biosynthesis of this compound .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Clemastanin B kann aus Radix Isatidis mittels ultraschallgestützter Extraktion (UAE) in Kombination mit Festphasenextraktion (SPE) und Hochleistungsflüssigkeitschromatographie (HPLC) gewonnen werden . Die optimalen UAE-Bedingungen umfassen eine 80%ige Methanol-Lösung, eine Extraktionszeit von 45 Minuten, ein Lösungsmittel-zu-Feststoff-Verhältnis von 20 mL/g und eine Temperatur von 60°C . Die extrahierte Lösung wird dann mittels SPE konzentriert, wobei 10 mL Wasser als Waschlösung und 5 mL einer Wasser/Methanol-Mischung (50:50, v/v) zur Elution verwendet werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische Extraktion aus pflanzlichen Quellen wie Clematis stans, Plocama calabrica, Sedum sarmentosum und Brassica rapa . Der Extraktionsprozess wird optimiert, um hohe Ausbeuten und Reinheit der Verbindung zu gewährleisten, wodurch sie für verschiedene Forschungsanwendungen geeignet wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologischen Aktivitäten zu verbessern.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören verschiedene Derivate mit verbesserten antiviralen und antioxidativen Eigenschaften . Diese Derivate sind wertvoll für die weitere Forschung und potenzielle therapeutische Anwendungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Nutrazeutika eingesetzt.

Wirkmechanismus

This compound übt seine antivirale Wirkung aus, indem es die Vermehrung von Influenzaviren hemmt und deren Anheftung an Wirtszellen blockiert . Es zielt auf die virale Endozytose, Entmantelung und den Export von Ribonukleoproteinen (RNP) aus dem Zellkern . Darüber hinaus besitzt this compound antioxidative und entzündungshemmende Eigenschaften, die zu seinem gesamten therapeutischen Potenzial beitragen .

Analyse Chemischer Reaktionen

Types of Reactions

Clemastanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced antiviral and antioxidant properties . These derivatives are valuable for further research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clemastanin B ähnelt anderen Lignan-Verbindungen wie Pinoresinol-Diglucosid und Lariciresinol . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und zeigen vergleichbare biologische Aktivitäten .

Einzigartigkeit

Was this compound von anderen Lignan-Verbindungen unterscheidet, ist seine starke antivirale Aktivität gegen ein breites Spektrum von Influenzaviren . Seine Fähigkeit, die virale Vermehrung zu hemmen und die Anheftung zu blockieren, macht es zu einer wertvollen Verbindung für die weitere Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

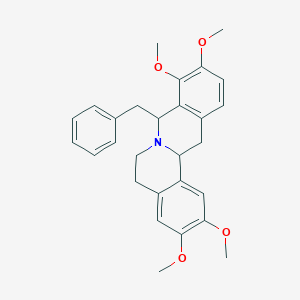

IUPAC Name |

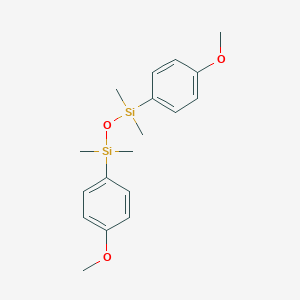

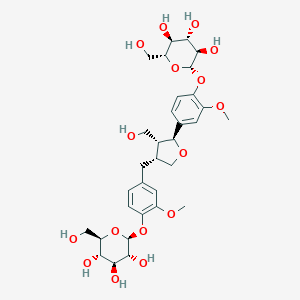

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLWZMSRSJTRHJ-NCIRKIHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the main sources of Clemastanin B?

A1: this compound is a lignan glycoside primarily found in the roots of Isatis indigotica, also known as woad root [, , , , , , , ]. It has also been isolated from other plant species like Clematis stans [] and Stellera chamaejasme [].

Q2: What is the chemical structure of this compound?

A2: this compound is a bis-glucoside of (+)-lariciresinol. Its chemical structure consists of two β-D-glucopyranoside units linked to the (+)-lariciresinol aglycone at the 4 and 4' positions [].

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A3: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array Detector (DAD) or UV spectrophotometry to quantify this compound [, , , ]. Additionally, structural elucidation relies on spectroscopic methods like Infrared Radiation (IR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [].

Q4: What are the reported biological activities of this compound?

A4: this compound has shown promising in vitro antiviral activity against various influenza virus subtypes, including human (H1N1, H3N2, and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) [].

Q5: How does this compound exert its antiviral effects against influenza viruses?

A5: While the exact antiviral mechanism of this compound is not fully understood, studies suggest it might interfere with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) from the nucleus []. Research also indicates it might inhibit viral attachment and multiplication [].

Q6: Are there any studies on the development of resistance to this compound in viruses?

A6: Research suggests that this compound treatment does not easily lead to the emergence of drug resistance in influenza viruses [].

Q7: What are the traditional medicinal uses of Isatis indigotica root, the primary source of this compound?

A7: Isatis indigotica root, also known as Radix Isatidis in Traditional Chinese Medicine, has been used for centuries to clear heat, detoxify, and treat various ailments, including bacterial and viral infections [].

Q8: Has this compound been isolated from other parts of the Isatis indigotica plant?

A8: While this compound is primarily found in the roots of Isatis indigotica, one study mentions its presence in an antiviral extract derived from both the roots and leaves of the plant [].

Q9: Are there specific extraction methods optimized for obtaining this compound from plant material?

A9: Yes, several methods have been investigated for efficient this compound extraction. These include ultrasound-assisted extraction (UAE) coupled with solid phase extraction (SPE) [], microwave extraction [], and the use of macroporous resins like D101 for enrichment and purification [].

Q10: Have there been attempts to optimize the extraction of this compound specifically?

A10: Yes, researchers have explored optimizing this compound extraction using various parameters like solvent type, extraction time, and temperature. For instance, one study found that UAE with 80% methanol, 45 minutes extraction time, a 20:1 solvent to solid ratio, and a temperature of 60°C yielded satisfactory results [].

Q11: Are there established methods for separating and purifying this compound from other compounds present in plant extracts?

A11: Researchers have successfully used techniques like medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (pre-HPLC) to isolate and purify this compound from Isatis indigotica extracts [, ].

Q12: Is there any research on the potential synergistic effects of this compound with other compounds found in Isatis indigotica?

A12: While specific studies on the synergistic effects of this compound with other Isatis indigotica constituents are limited, one research paper highlights the potential for synergistic antiviral activity based on the concept of “pharmacy superposition" []. This theory suggests that compounds with similar structures might act on the same targets, leading to enhanced effects.

Q13: Have any studies investigated the impact of this compound on human cells or animal models?

A13: While the provided research highlights the in vitro antiviral activity of this compound, there is no mention of studies evaluating its effects on human cells or in animal models.

Q14: Are there any known potential applications of this compound in pharmaceutical formulations?

A14: While research on this compound is ongoing, its in vitro antiviral activity suggests potential applications in developing antiviral agents. One study mentions its potential use in oral and non-oral antiviral formulations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)